molecular formula C11H20O2 B080753 8-Nonenyl Acetate CAS No. 13038-22-7

8-Nonenyl Acetate

Cat. No.: B080753
CAS No.: 13038-22-7
M. Wt: 184.27 g/mol
InChI Key: HUXQMCFHKGATCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to light yellow clear liquid at room temperature and is known for its role as a pheromone in certain insect species . The compound is characterized by an acetate group attached to a nonene chain, making it a member of the ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonenyl Acetate can be synthesized through the esterification of 8-Nonen-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through distillation to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form 8-Nonen-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

8-Nonenyl Acetate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its role as a pheromone in insect behavior and communication.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pheromone-based pest control methods.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 8-Nonenyl Acetate as a pheromone involves its interaction with specific olfactory receptors in insects. Upon binding to these receptors, it triggers a cascade of neural signals that result in behavioral changes such as attraction or aggregation. The molecular targets include olfactory receptor neurons that are highly sensitive to the acetate group .

Comparison with Similar Compounds

    Nonyl Acetate: Similar in structure but lacks the double bond present in 8-Nonenyl Acetate.

    Octyl Acetate: Has a shorter carbon chain and different olfactory properties.

    Decyl Acetate: Has a longer carbon chain and is used in different applications.

Uniqueness: this compound is unique due to its specific role as a pheromone in insects, which is not observed in its similar compounds. The presence of the double bond in its structure also imparts distinct chemical reactivity and olfactory characteristics .

Properties

IUPAC Name

non-8-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMCFHKGATCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576680
Record name Non-8-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-22-7
Record name 8-Nonen-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13038-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-8-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-8-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.281.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.